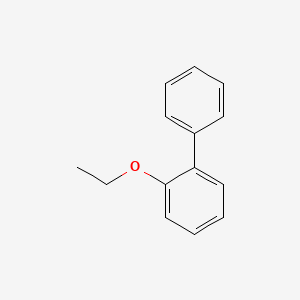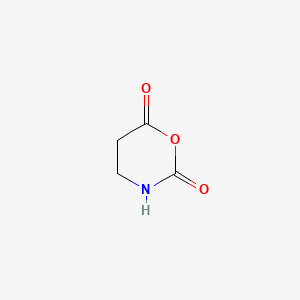
1,3-Oxazinane-2,6-dione
描述
1,3-Oxazinane-2,6-dione is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This compound is known for its significant pharmacological and material applications, as well as its use as an intermediate in the synthesis of various heterocyclic compounds and polymers .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-2,6-dione can be synthesized through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields (up to 90%) . Another method involves the reaction of carbon dioxide or urea with amino alcohols, which leads to the formation of the oxazinane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of eco-friendly catalysts and solvents, such as silica-supported HClO4 and methanol, is preferred to minimize environmental impact .
化学反应分析
Types of Reactions
1,3-Oxazinane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazinane compounds.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazinane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various oxazinane derivatives, which can be further utilized in the synthesis of pharmaceuticals, polymers, and other materials .
科学研究应用
1,3-Oxazinane-2,6-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-oxazinane-2,6-dione involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucose metabolism . Additionally, the compound’s antibacterial and anti-inflammatory activities are attributed to its ability to interfere with bacterial cell wall synthesis and inflammatory pathways .
相似化合物的比较
1,3-Oxazinane-2,6-dione can be compared with other similar compounds, such as:
1,3-Oxazolidine: This compound also contains a six-membered ring with one oxygen and one nitrogen atom, but it has a different ring structure and lacks the carbonyl groups.
The uniqueness of this compound lies in its specific ring structure and the presence of carbonyl groups, which contribute to its distinct chemical properties and reactivity.
属性
IUPAC Name |
1,3-oxazinane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGYIOWEOTVTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204934 | |
| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-70-0 | |
| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


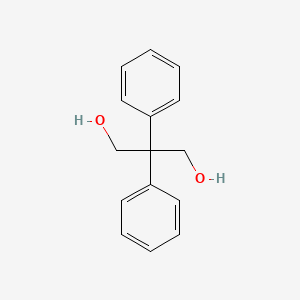


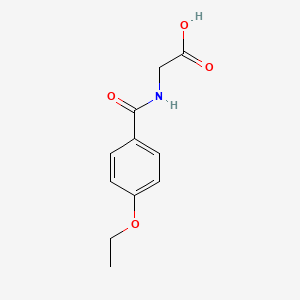
![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)

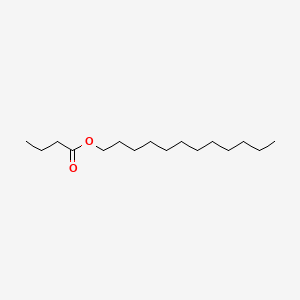
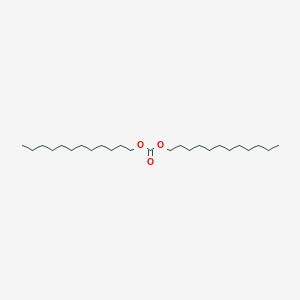
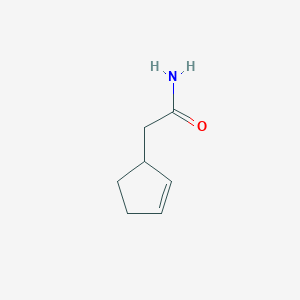

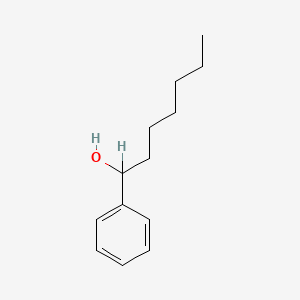
![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)
